4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide
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Overview
Description
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide is a complex organic compound with a unique structure that combines a benzimidazole core with a nitro group and a triphenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzimidazole and 2,4,6-triphenylpyridine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzimidazole: A simpler analog with a nitro group on the benzimidazole ring.
2-(2,4,6-triphenylpyridin-1-yl)benzimidazole: Lacks the nitro group but has a similar core structure.
4-nitro-1H-benzimidazole: A simpler compound with only a nitro group on the benzimidazole ring.
Uniqueness
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide is unique due to the combination of the nitro group and the triphenylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H20N4O2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide |
InChI |
InChI=1S/C30H20N4O2/c35-34(36)26-18-10-17-25-29(26)32-30(31-25)33-27(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-28(33)23-15-8-3-9-16-23/h1-20H |
InChI Key |
CUFCOPASAWPCRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
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